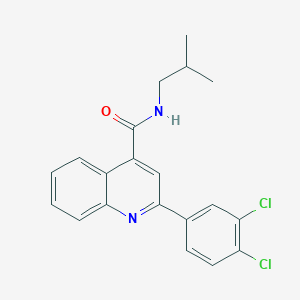![molecular formula C24H25NO2 B442703 1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE](/img/structure/B442703.png)
1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE is a complex organic compound characterized by its unique structure, which includes a naphthyloxy group, a benzoyl group, and an azepane ring
準備方法
The synthesis of 1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE typically involves multiple steps, including the formation of the naphthyloxy group, the benzoyl group, and the azepane ring. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
類似化合物との比較
1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE can be compared with other similar compounds, such as:
1-{4-[(1-Naphthyloxy)methyl]benzoyl}piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-{4-[(1-Naphthyloxy)methyl]benzoyl}morpholine: Similar structure but with a morpholine ring instead of an azepane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
特性
分子式 |
C24H25NO2 |
|---|---|
分子量 |
359.5g/mol |
IUPAC名 |
azepan-1-yl-[4-(naphthalen-1-yloxymethyl)phenyl]methanone |
InChI |
InChI=1S/C24H25NO2/c26-24(25-16-5-1-2-6-17-25)21-14-12-19(13-15-21)18-27-23-11-7-9-20-8-3-4-10-22(20)23/h3-4,7-15H,1-2,5-6,16-18H2 |
InChIキー |
AXKWHHHIFAEIDW-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[2-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B442620.png)
![11-(3,4-dichlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442621.png)
![Propyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442627.png)


![4-{4-[3-bromo-4-(carboxymethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B442631.png)
methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B442634.png)
![ethyl 2-[(3,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442635.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B442636.png)
![11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B442638.png)
![2-(4-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B442639.png)


![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B442642.png)
